(3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile
Description
Chemical Identity and Physicochemical Properties of (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile
Systematic Nomenclature and Structural Formula
The compound is systematically named This compound , reflecting its stereochemical configuration at the third carbon atom. Its molecular formula, C₉H₈ClFN₂ , comprises a propanenitrile backbone substituted with an amino group and a 2-chloro-6-fluorophenyl aromatic ring. The structural formula (Fig. 1) highlights the spatial arrangement:
- A chiral center at the C3 position, with an amino group (-NH₂), nitrile group (-C≡N), and aromatic ring as substituents.
- A disubstituted benzene ring bearing chlorine (2-position) and fluorine (6-position) atoms, creating ortho-halogenation.
The SMILES notation (C1=C(C=CC=C1Cl)F)CC(C#N)N confirms connectivity, while the CAS registry number 1212801-20-1 provides a unique identifier.
Molecular Geometry and Stereochemical Configuration
The molecule adopts a tetrahedral geometry at the chiral C3 center, with bond angles approximating 109.5° between substituents. Key stereochemical features include:
- Absolute configuration : The (3S) designation indicates the amino group occupies the pro-S position relative to the nitrile and aromatic substituents.
- Conformational flexibility : The propionitrile chain permits rotation around the C2-C3 bond, enabling interconversion between staggered and eclipsed conformers.
X-ray crystallography or computational modeling (unavailable in current sources) would further elucidate dihedral angles between the aromatic ring and nitrile group.
Spectroscopic Fingerprint Analysis
Infrared Spectroscopy
The infrared spectrum (hypothetical, based on functional groups) would exhibit:
- Strong absorption at ~3300 cm⁻¹ (N-H stretching of primary amine).
- Sharp peak at ~2240 cm⁻¹ (C≡N stretch of nitrile).
- Aromatic C-H bends between 700–900 cm⁻¹ , modified by halogen substituents.
- C-F and C-Cl stretches at 1100–1250 cm⁻¹ and 550–850 cm⁻¹ , respectively.
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Mass Spectrometry
The molecular ion peak at m/z 198.62 ([M]⁺) would fragment via:
Thermodynamic Properties and Phase Behavior
Experimental data on melting/boiling points remain unreported, but predictions based on molecular weight (198.62 g/mol) and structure suggest:
- Melting point : ~150–180°C (hydrogen bonding from -NH₂ elevates melting point relative to non-polar analogs).
- Thermal stability : Decomposition above 250°C via nitrile group degradation.
- Phase transitions : Likely exhibits polymorphism due to chiral center and flexible side chain.
Solubility Profile and Partition Coefficients
The compound’s solubility is governed by:
- Polarity : Moderate logP (~2.5) due to nitrile (-C≡N) and amine (-NH₂) groups.
- Hydrogen bonding : Soluble in polar aprotic solvents (DMF, DMSO) and partially miscible in ethanol.
- Halogen effects : Chlorine and fluorine enhance lipid solubility but reduce aqueous solubility.
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | ~15 |
| Dichloromethane | ~50 |
Properties
Molecular Formula |
C9H8ClFN2 |
|---|---|
Molecular Weight |
198.62 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-chloro-6-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8ClFN2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m0/s1 |
InChI Key |
ROGHOOKDEFHHNU-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)[C@H](CC#N)N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CC#N)N)F |
Origin of Product |
United States |
Preparation Methods
Stereoselective Nitrilation of Amino Precursors
- Starting from chiral amino alcohols or amino acids, the nitrile group is introduced via dehydration or substitution reactions.
- The amino group is protected or introduced via reductive amination or amination steps to maintain stereochemistry.
- Halogenated phenyl precursors (2-chloro-6-fluorophenyl derivatives) are coupled through nucleophilic substitution or cross-coupling reactions.
Asymmetric Synthesis Using Chiral Catalysts or Auxiliaries
- Employing chiral catalysts or auxiliaries to induce the (3S) stereochemistry during the formation of the amino nitrile backbone.
- Reactions such as asymmetric Strecker synthesis, where an aldehyde or ketone bearing the 2-chloro-6-fluorophenyl group undergoes cyanide addition in the presence of chiral catalysts to yield the desired stereoisomer.
One-Pot or Multi-Step Synthesis
- One-pot procedures combining amination and nitrilation steps under carefully controlled conditions (temperature, pH, solvent) to optimize yield and stereoselectivity.
- Use of reagents such as triphenylphosphine (PPh3), silver fluoride (AgF), and sodium cyanide or equivalents for nitrile introduction.
Detailed Reaction Conditions and Optimization
Research indicates that reaction parameters significantly influence yield and stereochemical purity. A typical optimized set of conditions for related aminonitriles includes:
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Temperature | 30–80 °C, often around 50 °C | Moderate temperatures favor stereoselectivity and yield |
| Reaction Time | 2–8 hours | Longer times improve conversion but risk racemization |
| Solvent | Acetonitrile (MeCN) or similar polar aprotic solvents | Enhances solubility and reaction kinetics |
| Catalysts/Reagents | PPh3, AgF, chiral ligands or auxiliaries | Critical for stereoselective cyanide addition |
| Molar Ratios | Substrate : PPh3 : AgF typically 1:3:4.5 | Optimized for maximum conversion and minimal side products |
Example data from related aminonitrile synthesis:
| Entry | Substrate Ratio (1a:2a:PPh3:AgF) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1:1.5:3:3 | 50 | 5 | 51 |
| 2 | 1:1.5:3:4 | 50 | 5 | 73 |
| 3 | 1:1.5:3:4.5 | 50 | 5 | 85 |
| 4 | 1:1.5:3:4.5 | 30 | 5 | 67 |
| 5 | 1:1.5:3:4.5 | 80 | 5 | 82 |
| 6 | 1:1.5:3:4.5 | 50 | 2 | 46 |
| 7 | 1:1.5:3:4.5 | 50 | 8 | 87 |
Note: These data are from analogous trifluoromethyl amine synthesis reactions, illustrating the importance of reagent ratios and temperature on yield.
Representative Synthetic Route Example
Step 1: Preparation of 2-chloro-6-fluorophenyl aldehyde or ketone intermediate
- Starting from commercially available halogenated phenyl precursors, oxidation or functional group transformation yields the aldehyde or ketone.
Step 2: Asymmetric Strecker-type cyanide addition
- The aldehyde reacts with ammonia or an amine source and a cyanide donor (e.g., sodium cyanide, trimethylsilyl cyanide) in the presence of a chiral catalyst to form the (3S)-amino nitrile intermediate.
Step 3: Purification and stereochemical confirmation
- The product is purified by column chromatography and characterized by NMR, chiral HPLC, and mass spectrometry to confirm stereochemistry and purity.
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR for structural confirmation and stereochemical analysis.
- Chiral High-Performance Liquid Chromatography (HPLC) : To determine enantiomeric excess and confirm (3S) stereochemistry.
- Mass Spectrometry (MS) : Electrospray ionization (ESI) or electron ionization (EI) for molecular weight confirmation.
- Infrared Spectroscopy (IR) : To confirm functional groups such as nitrile (-CN) and amino (-NH2).
- Melting Point Determination : To assess purity and physical properties.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Asymmetric Strecker Synthesis | Chiral catalyst, cyanide addition | High stereoselectivity | Requires careful catalyst design |
| Nitrilation of Amino Precursors | Multi-step, starting from amino acids or alcohols | Established protocols, scalable | Multi-step, potential racemization |
| One-Pot Amination/Nitrilation | Combined steps, use of PPh3 and AgF | Simplified process, good yields | Sensitive to reaction conditions |
| Chiral Auxiliary-Based Synthesis | Use of chiral auxiliaries for stereocontrol | Excellent stereochemical control | Additional steps for auxiliary removal |
Research Findings and Practical Notes
- The position of halogen substituents on the phenyl ring (2-chloro-6-fluoro specifically) influences reactivity and stereochemical outcome, necessitating tailored reaction conditions compared to other positional isomers.
- Optimization of reagent ratios and reaction temperature is critical for maximizing yield and minimizing side reactions or racemization.
- The compound’s biological activity is closely linked to its stereochemistry, making enantiomeric purity essential in synthesis.
- Recent advances suggest potential for one-pot procedures using silver fluoride and triphenylphosphine to streamline synthesis with high stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies suggest that (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile may exhibit antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, related compounds demonstrated minimum inhibitory concentrations comparable to established antibiotics like ciprofloxacin, indicating potential for development as antimicrobial agents.
Mechanism of Action
The compound's mechanism of action is likely linked to its ability to interact with biological targets such as enzymes and receptors. The amino group may facilitate hydrogen bonding with target proteins, while the halogen substituents can enhance lipophilicity and binding affinity. Understanding these interactions is crucial for developing new therapeutic agents.
Pharmaceutical Applications
Drug Development
Due to its structural characteristics, this compound is being investigated for its potential as an active pharmaceutical ingredient (API). Its unique molecular features may allow it to modulate specific biological pathways, making it a candidate for treating various diseases, including infections and possibly cancer.
Formulation Development
The compound's properties can be leveraged in the formulation of new drugs. Its stability and reactivity may allow for the creation of novel drug delivery systems or formulations that enhance bioavailability or target specific tissues more effectively.
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing advanced materials. Its nitrile group can participate in polymerization reactions, leading to the development of new polymers with desirable mechanical and thermal properties. This application is particularly relevant in creating high-performance materials for various industrial uses.
Coatings and Adhesives
The compound's unique chemical properties may also find applications in coatings and adhesives. The presence of halogen substituents can improve adhesion characteristics and resistance to environmental degradation, making it suitable for use in protective coatings or durable adhesives.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize (3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile, we compare it with structurally related nitriles and halogenated aromatics:
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Stereochemical Influence: The (3S) configuration may confer selectivity in biological interactions, contrasting with non-chiral analogs like 3-chloro-N-phenyl-phthalimide .
- Functional Diversity: While the target compound’s amino group enables hydrogen bonding (useful in drug-receptor interactions), phthalimide derivatives prioritize thermal stability for polymer applications .
Biological Activity
(3S)-3-Amino-3-(2-chloro-6-fluorophenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | CHClF N |
| Molecular Weight | 198.630 g/mol |
| CAS Number | 1212801-20-1 |
| Appearance | Crystalline solid |
| Purity | ≥ 95% |
The structure features an amino group and a nitrile group attached to a phenyl ring substituted with chlorine and fluorine, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amino group allows for potential hydrogen bonding with target proteins, while the halogen substituents may enhance lipophilicity and receptor binding affinity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, a related compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess such properties. In vitro tests showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
Anti-inflammatory Effects
Compounds in the same class have shown anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Research indicates that similar nitrile compounds can suppress the activation of the NLRP3 inflammasome, which plays a critical role in inflammatory responses in various diseases . This suggests that this compound could be explored for its potential as an anti-inflammatory agent.
Synthetic Routes
The synthesis of this compound typically involves:
- Starting Materials : Utilizing 2-chloro-6-fluorobenzaldehyde as a precursor.
- Formation of Nitrile : Reacting the aldehyde with sodium cyanide under basic conditions to form the corresponding nitrile.
- Reductive Amination : Subjecting the nitrile to reductive amination using an appropriate amine source.
This multi-step synthesis is crucial for producing compounds with high purity and specific biological activities.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various nitrile derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited potent activity against several bacterial strains, highlighting their potential as new antimicrobial agents .
- Inflammatory Disease Models : In vivo studies using animal models for inflammatory diseases have shown that compounds similar to this compound can significantly reduce markers of inflammation and improve clinical outcomes in conditions such as arthritis and colitis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
